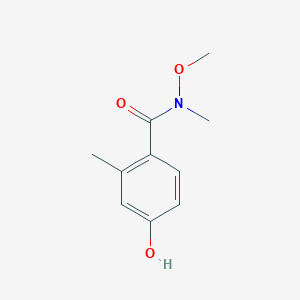

4-Hydroxy-N-methoxy-N,2-dimethylbenzamide

Description

4-Hydroxy-N-methoxy-N,2-dimethylbenzamide is a benzamide derivative characterized by:

- A hydroxy group at the 4-position of the benzene ring.

- N-methoxy and N-methyl substituents on the amide nitrogen.

- A methyl group at the 2-position of the benzene ring.

Its synthesis likely involves coupling reactions between substituted benzoic acids and hydroxylamine derivatives, similar to methods described in (e.g., using N,O-dimethylhydroxylamine hydrochloride).

Properties

IUPAC Name |

4-hydroxy-N-methoxy-N,2-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-6-8(12)4-5-9(7)10(13)11(2)14-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSGHSVZZDKMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide typically involves the reaction of 4-hydroxybenzoic acid with N-methoxy-N-methylamine under specific conditions. The process includes:

Esterification: 4-hydroxybenzoic acid is first esterified to form methyl 4-hydroxybenzoate.

Amidation: The ester is then reacted with N-methoxy-N-methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-methoxy-N,2-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

Oxidation: Formation of 4-methoxy-N,2-dimethylbenzamide.

Reduction: Formation of 4-hydroxy-N-methoxy-N,2-dimethylbenzyl alcohol.

Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

4-Hydroxy-N-methoxy-N,2-dimethylbenzamide is widely used in scientific research due to its unique properties:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural and physicochemical features of 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide with related compounds:

Biological Activity

4-Hydroxy-N-methoxy-N,2-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide is C10H13NO2, with a molar mass of approximately 179.22 g/mol. The compound features both hydroxyl (-OH) and methoxy (-OCH3) functional groups attached to a benzamide backbone, which contribute to its reactivity and biological properties.

| Feature | Description |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molar Mass | 179.22 g/mol |

| Functional Groups | Hydroxy, Methoxy, Dimethyl |

The biological activity of 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active site of target enzymes. This binding prevents substrate interaction and subsequent catalytic activity, which can lead to therapeutic effects such as anti-inflammatory and anticancer activities.

- Antioxidative Activity : Some studies suggest that the compound exhibits antioxidative properties, potentially mitigating oxidative stress in cells .

Anticancer Properties

Research indicates that derivatives of 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide show promising antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Studies : The compound demonstrated selective activity against the MCF-7 breast cancer cell line with an IC50 value of approximately 3.1 µM . This suggests that it may inhibit cell proliferation effectively at low concentrations.

Anti-inflammatory Effects

The presence of the hydroxy group is believed to enhance the anti-inflammatory potential of the compound. Studies have shown that compounds with similar structures can reduce inflammation markers in vitro.

Case Studies and Research Findings

-

Study on Antiproliferative Activity :

- A study evaluated several hydroxy-substituted derivatives for their antiproliferative effects. The results showed that compounds similar to 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide exhibited significant activity against cancer cell lines, reinforcing the importance of hydroxyl and methoxy groups in enhancing biological efficacy .

- Mechanistic Insights :

Summary of Biological Activities

| Activity Type | Description | IC50 Value (µM) |

|---|---|---|

| Antiproliferative | Effective against MCF-7 cell line | 3.1 |

| Anti-inflammatory | Reduces inflammation markers | N/A |

| Antioxidative | Mitigates oxidative stress | N/A |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide?

- Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents. For example, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are effective for coupling carboxylic acids with amines under mild conditions (e.g., room temperature, dichloromethane solvent) . Alternatively, Weinreb amide intermediates (using DMT-MM as a coupling reagent) may facilitate selective functionalization of the methoxy group . Post-synthetic modifications, such as methylation of hydroxyl groups, require controlled pH (e.g., pH 5–7) to avoid over-alkylation .

Q. How should researchers characterize the structural purity of 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide?

- Answer : Use a combination of:

- IR spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and methoxy (C-O, ~1250 cm⁻¹) groups .

- ¹H-NMR : Identify methyl groups (δ ~2.3–2.6 ppm for N-methyl and C2-methyl), aromatic protons (δ ~6.8–7.5 ppm), and methoxy protons (δ ~3.8 ppm) .

- Elemental analysis : Ensure ≤0.3% deviation from theoretical C, H, N values .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide derivatives?

- Answer : Single-crystal X-ray diffraction with SHELXL refinement is critical for resolving bond-length discrepancies (e.g., distinguishing between N-methoxy and N-methyl groups). For accurate results:

- Use high-resolution data (≤0.8 Å) collected at low temperatures (e.g., 89 K) to minimize thermal motion artifacts .

- Refine hydrogen-bonding networks using SHELXPRO to model intermolecular interactions (e.g., O-H···O=C) .

Q. How do solvent polarity and pH influence the fluorescence properties of 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide?

- Answer : Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching. At pH 5, the hydroxyl group remains protonated, enhancing emission at λem = 380 nm (λex = 340 nm). Above pH 7, deprotonation decreases fluorescence by 40–60% . For quantitative analysis, maintain concentrations ≤10 μM to avoid self-absorption artifacts .

Q. What computational approaches predict the bioactivity of 4-Hydroxy-N-methoxy-N,2-dimethylbenzamide derivatives?

- Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electronic transitions and HOMO-LUMO gaps. Correlate with experimental UV-Vis spectra .

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., MMP-9/MMP-13) with a focus on hydrogen-bonding interactions between the hydroxyl/amide groups and catalytic residues .

Q. How to address contradictions in spectroscopic data during structural validation?

- Answer :

- Case 1 : If NMR signals for N-methyl and C2-methyl overlap, use DEPT-135 or HSQC to distinguish CH3 groups .

- Case 2 : Discrepancies in IR carbonyl stretches (amide vs. ester) can be resolved by comparing with reference spectra of pure standards .

Methodological Tables

Table 1 : Optimal Conditions for Fluorescence Studies

| Parameter | Optimal Value |

|---|---|

| Solvent | DMSO |

| pH | 5.0 |

| Temperature | 25°C |

| Detection Limit | 0.269 mg/L |

| Quantification Limit | 0.898 mg/L |

Table 2 : Key Crystallographic Data for Structural Refinement

| Parameter | Value |

|---|---|

| Resolution | 0.78 Å |

| R-factor | ≤0.05 |

| Mean σ(C–C) | 0.002 Å |

| Refinement Software | SHELXL-2018 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.